3-(3-Acetoxypropyl)heptamethyltrisiloxane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

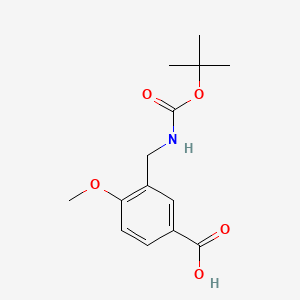

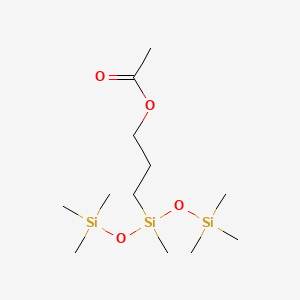

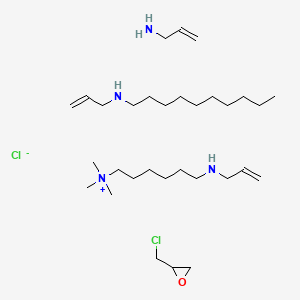

3-(3-Acetoxypropyl)heptamethyltrisiloxane is a chemical compound with the molecular formula C12H30O4Si3 and a molecular weight of 322.62 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of a similar compound, 3- [3- (hydroxy) (polyethoxy)propyl]-1,1,1,3,5,5,5 -heptamethyltrisiloxane (TS-EO12), was successfully achieved by a hydrosilylation reaction in the presence of a Karstedt catalyst . The structural analysis of the surfactant was done by 1 H-NMR, 13 C-NMR, 29 Si-NMR, and FT-IR analysis .Molecular Structure Analysis

The molecular structure of 3-(3-Acetoxypropyl)heptamethyltrisiloxane is based on the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 60 bonds, including 22 non-H bonds, 13 rotatable bonds, 1 hydroxyl group, 1 secondary alcohol, and 2 aliphatic ethers .Physical And Chemical Properties Analysis

3-(3-Acetoxypropyl)heptamethyltrisiloxane has a boiling point of 67-70°C at 0.8 atmospheric pressure . It has a specific gravity of 0.912 and a refractive index of 1.4098 . It does not react with water under neutral conditions .Scientific Research Applications

Agricultural Synergistic Agent : Xie et al. (2018) synthesized 3-poly(ethylene glycol) propyl ether-heptamethyltrisiloxane using a catalyst. This product significantly improved the performance of a herbicide sprayed on Alternanthera philoxeroides, demonstrating its potential as an agricultural synergistic agent (Xie et al., 2018).

Surface Functionalization : Smith and Chen (2008) addressed the issue of siloxane bond hydrolysis in 3-aminopropylsilane-functionalized silica surfaces, which is crucial for maintaining surface functionality in aqueous media (Smith & Chen, 2008).

Polysiloxane Synthesis : Lázaro et al. (2013) reported on the synthesis of poly(silyl ether)s, where heptamethyltrisiloxane was effectively used in both homogeneous and heterogeneous catalyst systems for acetophenone hydrosilylation (Lázaro et al., 2013).

Heavy Metal Ion Detection : Lugtenberg et al. (1996) developed polysiloxane-based CHEMFETs for detecting heavy metal ions, indicating the role of siloxane polymers in environmental sensing applications (Lugtenberg et al., 1996).

Synthesis and Solid-State NMR Characterization : Yang et al. (1996) synthesized polysiloxane-immobilized systems and characterized them using NMR, demonstrating the application in material science (Yang et al., 1996).

Electron Mobility in Liquid-Crystalline Materials : Funahashi and Sonoda (2012) synthesized liquid-crystalline perylene tetracarboxylic acid bisimide derivatives with heptamethyltrisiloxane chains, which showed high electron mobility, relevant for electronic applications (Funahashi & Sonoda, 2012).

Agrobacterium-Mediated Transformation in Plant Cell Culture : Skaptsov et al. (2016) studied the application of modified heptamethyltrisiloxane as a detergent in agrobacterial-mediated transformation, highlighting its role in agricultural biotechnology (Skaptsov et al., 2016).

Safety and Hazards

The safety data sheet for 3-(3-Acetoxypropyl)heptamethyltrisiloxane suggests that it should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of accidental release, it is advised to avoid letting the chemical enter drains and to prevent further spillage or leakage if it is safe to do so .

properties

IUPAC Name |

3-[methyl-bis(trimethylsilyloxy)silyl]propyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30O4Si3/c1-12(13)14-10-9-11-19(8,15-17(2,3)4)16-18(5,6)7/h9-11H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBXAYCSMKNDCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O4Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Acetoxypropyl)heptamethyltrisiloxane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, [(1-ethenyl-1-propenyl)oxy]- (9CI)](/img/no-structure.png)

![Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate](/img/structure/B599822.png)

![2-[4-(1-Methylethyl)phenyl]-6-phenyl-4h-thiopyran-4-one 1,1-dioxide](/img/structure/B599830.png)